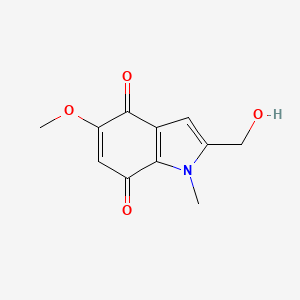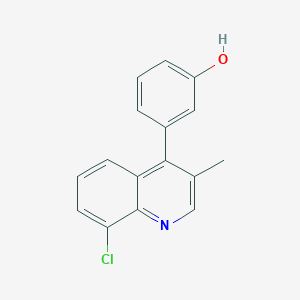
tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromomethyl group attached to the biphenyl core, along with a t-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate typically involves the bromomethylation of biphenyl derivatives. One common method is the reaction of biphenyl-2-carboxylic acid with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromomethylated product is then esterified with t-butyl alcohol under acidic conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the biphenyl core provides structural stability and electronic properties. The t-butyl ester group can influence the compound’s solubility and reactivity in various solvents .
Comparación Con Compuestos Similares
Biphenyl-2-carboxylic acid: Lacks the bromomethyl and t-butyl ester groups, making it less reactive in certain substitution reactions.
4-Bromomethylbiphenyl: Lacks the carboxylate ester group, affecting its solubility and reactivity.
t-Butyl biphenyl-2-carboxylate: Lacks the bromomethyl group, reducing its utility in nucleophilic substitution reactions.
Uniqueness: tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate is unique due to the combination of the bromomethyl group and the t-butyl ester group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and material science .
Propiedades
Fórmula molecular |
C18H19BrO2 |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
tert-butyl 5-(bromomethyl)-2-phenylbenzoate |
InChI |
InChI=1S/C18H19BrO2/c1-18(2,3)21-17(20)16-11-13(12-19)9-10-15(16)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Clave InChI |
SYCIFCLLJSBUHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8780705.png)


![2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE](/img/structure/B8780719.png)










